2-(2,5-Dimethylphenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,5-Dimethylphenyl)acetohydrazide” is a chemical compound with the molecular formula C10H14N2O . It is used in various fields of research and has been mentioned in several scientific publications .
Synthesis Analysis
The synthesis of compounds similar to “2-(2,5-Dimethylphenyl)acetohydrazide” has been reported in the literature. For instance, a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for anticonvulsant activity and neurotoxicity evaluation .
Molecular Structure Analysis
The molecular structure of “2-(2,5-Dimethylphenyl)acetohydrazide” consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 194.105527694 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2,5-Dimethylphenyl)acetohydrazide” include a molecular weight of 194.23 g/mol, a topological polar surface area of 64.4 Ų, and a complexity of 197 .
Scientific Research Applications
Green Synthesis and Anticancer Activity
One significant application of related compounds involves the green synthesis of novel 1,4-dihydropyridine-3,5-dicarbohydrazones, which have shown promising anticancer activity. For instance, the reaction of 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarbohydrazide with various carbonyl compounds under solvent-free conditions has yielded new derivatives with good to excellent yields. These compounds were evaluated for their anticancer potential against HepG2 cell lines, demonstrating significant activity for some compounds. Molecular docking further supported their potential as DYRK1A inhibitors, indicating their relevance in anticancer research (Gomha et al., 2020).
Photoreleasable Protecting Group for Carboxylic Acids
In the realm of organic synthesis, 2,5-dimethylphenacyl, a chromophore related to the query compound, has been introduced as a new photoreleasable protecting group for carboxylic acids. This approach involves direct photolysis of 2,5-dimethylphenacyl esters, leading to almost quantitative yields of the corresponding carboxylic acids. This method, which is based on efficient intramolecular hydrogen abstraction, eliminates the need for a photosensitizer, highlighting a novel application in synthetic chemistry (Klan et al., 2000).
Antimicrobial Activity of Novel Compounds
The synthesis of novel compounds using 2-(2,5-Dimethylphenyl)acetohydrazide or similar structures has also been explored for antimicrobial applications. For example, the development of novel phthalazinone derivatives from acetic acid hydrazide has been reported, with some of these compounds showing significant antibacterial activities in vitro. This demonstrates the compound's utility as a precursor in synthesizing heterocycles with potential biological applications (Fatehia & Mohamed, 2010).
Nonlinear Optical Properties
Furthermore, compounds derived from or related to 2-(2,5-Dimethylphenyl)acetohydrazide have been studied for their nonlinear optical properties. Research in this area has focused on synthesizing hydrazones and exploring their third-order nonlinear optical properties, indicating their potential applications in optical device technologies such as optical limiters and switches. The study of these properties is crucial for advancing materials science, particularly in developing new materials for photonics and optoelectronics (Naseema et al., 2010).
Future Directions
The future directions for “2-(2,5-Dimethylphenyl)acetohydrazide” could involve further exploration of its potential biological activities. Indole derivatives, which are structurally similar to this compound, have been found to possess diverse biological activities, suggesting that “2-(2,5-Dimethylphenyl)acetohydrazide” may also have unexplored therapeutic potentials .
properties
IUPAC Name |
2-(2,5-dimethylphenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-8(2)9(5-7)6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATNUXSXROWIMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)acetohydrazide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.